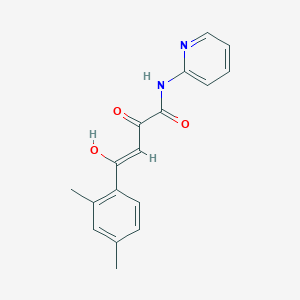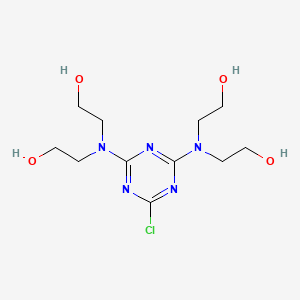![molecular formula C21H20Cl2N2O3 B11076880 1-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076880.png)
1-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorophenyl groups: This step often involves nucleophilic substitution reactions using 4-chlorophenyl halides.
Formation of the piperidine ring: This can be done through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, its antifungal activity may be due to its ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism . Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)pyrrolidine-2,4-dione: This compound shares a similar core structure but lacks the piperidine ring and additional chlorophenyl group.
1-(4-Chlorobutyl)pyrrolidine-2,5-dione: This compound has a similar pyrrolidine-2,5-dione core but with different substituents.
Uniqueness
1-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione is unique due to its combination of the pyrrolidine-2,5-dione core with two 4-chlorophenyl groups and a hydroxypiperidinyl moiety.
Properties
Molecular Formula |
C21H20Cl2N2O3 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20Cl2N2O3/c22-15-3-1-14(2-4-15)21(28)9-11-24(12-10-21)18-13-19(26)25(20(18)27)17-7-5-16(23)6-8-17/h1-8,18,28H,9-13H2 |
InChI Key |
IVXBBNSPOVILQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B11076801.png)

![2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide](/img/structure/B11076821.png)
![2-[(dibenzylamino)methyl]-4-(4-methoxyphenyl)-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11076824.png)
![1,3-bis{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}propan-2-one](/img/structure/B11076830.png)
![4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11076839.png)

![N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B11076856.png)
![methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11076870.png)
![ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B11076874.png)
![N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076885.png)
![4-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B11076899.png)
![2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate](/img/structure/B11076900.png)

